![molecular formula C8H5Br B021010 7-Bromobicyclo[4.2.0]octa-1,3,5-triene CAS No. 21120-91-2](/img/structure/B21010.png)

7-Bromobicyclo[4.2.0]octa-1,3,5-triene

概要

説明

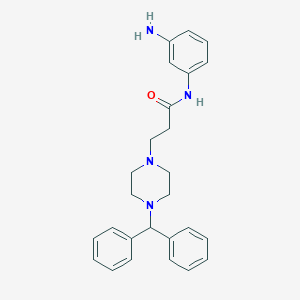

7-Bromobicyclo[4.2.0]octa-1,3,5-triene (7-BBT) is an organic compound belonging to the bicyclic family of hydrocarbons. It is a colorless, crystalline solid that exhibits a strong odor. 7-BBT is a versatile compound with a wide range of applications in various scientific research fields. In particular, it has been used in the synthesis of various organic compounds and as a starting material for the preparation of various pharmaceuticals. Additionally, 7-BBT has been studied for its potential biochemical and physiological effects.

科学的研究の応用

Tricarbonyl-Iron and Ruthenium Complexes : This compound is a key structural element in tricarbonyl-iron and ruthenium complexes, as found in the study "Chemistry of the metal carbonyls. Part LXXIII. Tricarbonyl-iron and ruthenium complexes of bicyclo[4.2.0]octa-2,4,7-trienes" (Cooke et al., 1976).

Conjugation in the Cyclopropyl-Ethylene System : It exhibits strong conjugation in the cyclopropyl-ethylene system, as discussed in "Tricyclo[2,2,2,02,6]octan und Tricyclo[2,2,2,02,6]oct‐7‐en Konjugation in Cyclopropyl‐äthylenen. Bicyclo[2. 2. 2]octan‐Reihe, 6. Mitteilung" (Grob & Hostynek, 1963).

Antioxidant Properties : Derivatives like 7-isopropenylbicyclo[4.2.0]octa-1,3,5-triene-2,5-diol and its glucoside possess antioxidant properties, as found in "New antioxidant hydroquinone derivatives from the algicolous marine fungus Acremonium sp." (Abdel-Lateff et al., 2002).

Non-aromatic Cyclic Product Formation : Its isomerisation produces non-aromatic cyclic products like 1-, 2-, and 3-methylcyclohepta-1,3,5-trienes and cyclo-octa-1,3,5, as mentioned in "Non-aromatic products from the base-catalysed isomerisation of octa-1,7-diyne" (Eglinton, Raphael, & Zabkiewicz, 1969).

Structurally Degenerate Cope Rearrangement : The molecule undergoes a rapidly reversible degenerate Cope rearrangement, transforming into benzene and ethylene, as found in "A rapidly reversible degenerate cope rearrangement" (Doering & Roth, 1963).

作用機序

Target of Action

It is known to be a useful synthon in organometallic methodology .

Mode of Action

It is known that the compound can be synthesized through a reaction between cycloheptatriene, bromoform, potassium carbonate, and 18-crown-6 at 140°c . This suggests that it may interact with its targets through similar chemical reactions.

特性

IUPAC Name |

7-bromobicyclo[4.2.0]octa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNXHFRDABNHRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90340927 | |

| Record name | 7-Bromobicyclo[4.2.0]octa-1,3,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21120-91-2 | |

| Record name | 7-Bromobicyclo[4.2.0]octa-1,3,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90340927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1-Bromobenzocyclobutene a useful reagent in organic synthesis?

A1: 1-Bromobenzocyclobutene serves as a precursor to benzocyclobutene, a strained ring system that readily undergoes ring-opening reactions. This reactivity allows for the construction of diverse molecular architectures. For instance, it readily undergoes thermal isomerization to form o-quinodimethane, a reactive intermediate useful in polymerization reactions []. Additionally, it reacts with ethylene glycol to yield 1-benzocyclobutenyl 1-bromoethyl ether, which can be further manipulated to synthesize polymers with benzocyclobutene moieties [].

Q2: Beyond polymerization, what other synthetic applications does 1-Bromobenzocyclobutene have?

A3: 1-Bromobenzocyclobutene can be converted to a zirconacyclobutadiene complex (Cp2Zr(benzocyclobutadiene)) []. This complex is a valuable intermediate in organic synthesis as it reacts with alkynes or nitriles to yield five-membered zirconacycles []. Further treatment of these zirconacycles with CuCl leads to the formation of substituted naphthalenes, isoquinolines, or even eight-membered benzazocine rings, depending on the reaction conditions and reactants used [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

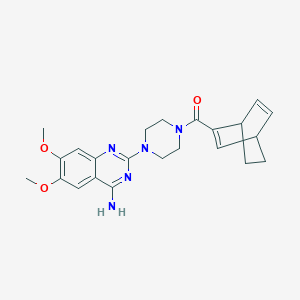

![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)